4-Fluoro-2-(4-methoxybenzyl)phenol
Overview
Description
4-Fluoro-2-(4-methoxybenzyl)phenol: is an organic compound with the molecular formula C14H13FO2 It is characterized by the presence of a fluorine atom at the fourth position and a methoxybenzyl group at the second position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Direct Fluorination: Another approach involves the direct fluorination of a suitable precursor, such as 2-(4-methoxybenzyl)phenol, using a fluorinating agent like Selectfluor.
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(4-methoxybenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(4-methoxybenzyl)phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-methoxybenzyl)phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but with a methyl group instead of a methoxybenzyl group.
4-Fluoro-2-methoxyphenol: Lacks the benzyl group, making it less complex.
4-Fluoro-2-(4-methoxyphenyl)phenol: Similar but with a different substitution pattern on the phenol ring.
Uniqueness: 4-Fluoro-2-(4-methoxybenzyl)phenol is unique due to the presence of both a fluorine atom and a methoxybenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-[(4-methoxyphenyl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9,16H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXDWZHGVUZVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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